Epidepride

説明

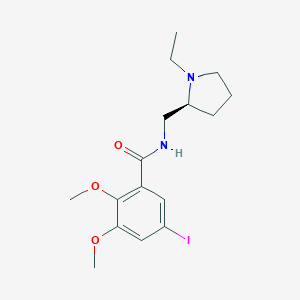

Structure

2D Structure

3D Structure

特性

CAS番号 |

107188-87-4 |

|---|---|

分子式 |

C16H23IN2O3 |

分子量 |

418.27 g/mol |

IUPAC名 |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |

InChIキー |

APNNSBJHVTUORL-LBPRGKRZSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

異性体SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

正規SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

他のCAS番号 |

107188-87-4 |

同義語 |

epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Epidepride: A Technical Guide

Foreword: This document provides a comprehensive technical overview of Epidepride, a high-affinity antagonist for the dopamine (B1211576) D2 and D3 receptors. It is intended for researchers, scientists, and professionals in the field of drug development and neuroimaging. This guide details the discovery, synthesis, and characterization of this compound, with a focus on its application as a radioligand in single-photon emission computed tomography (SPECT) for the visualization of dopamine receptors in the brain.

Introduction: The Quest for a High-Affinity Dopamine D2/D3 Ligand

The development of this compound emerged from the ongoing effort to create potent and selective radioligands for imaging dopamine D2 receptors in the human brain. The design of this class of substituted benzamides was inspired by the atypical antipsychotic agent remoxipride.[1] The journey began in the late 1970s with the evaluation of halogenated analogs of (S)-sulpiride, which led to the discovery of remoxipride.[1] Subsequent research on remoxipride's metabolites resulted in the development of raclopride, a valuable radioligand for positron emission tomography (PET) studies.[1] The quest for even higher affinity and better imaging characteristics led to the design of this compound.

This compound, chemically known as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, was ingeniously designed by combining structural features of isoremoxipride and iodopride.[1] In a remarkable instance of simultaneous discovery, this compound was independently prepared and radiolabeled in 1988 by three separate laboratories in Stockholm, Berkeley, and Nashville.[1]

Physicochemical Properties and Structure

This compound is a dimethoxybenzene derivative with the molecular formula C16H23IN2O3 and a molecular weight of 418.27 g/mol .[2]

IUPAC Name: N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the preparation of a key precursor for radioiodination. A common synthetic route starts from 3-methoxy salicylic (B10762653) acid. The final non-radioactive compound is synthesized, followed by the introduction of a radioactive iodine isotope.

Synthesis of the Tributyltin Precursor

A crucial intermediate for the radiosynthesis of [¹²³I]this compound and [¹²⁴I]this compound is the corresponding tributyltin derivative, N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-tributyltin-2,3-dimethoxybenzamide.[3]

Experimental Protocol: Synthesis of the Tributyltin Precursor

This protocol is a generalized representation based on literature descriptions.

-

Starting Material: The synthesis can be initiated from 3-methoxy salicylic acid.

-

Amidation: The carboxylic acid group of the benzamide (B126) precursor is activated and coupled with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.

-

Stannylation: The iodine atom on the benzamide ring is replaced with a tributyltin group. This is typically achieved through a palladium-catalyzed reaction. For instance, the aryl iodide can be reacted with hexabutylditin in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).

-

Purification: The resulting tributyltin precursor is purified using column chromatography.

Radiolabeling with Iodine-123

The final step in preparing the radioligand is the introduction of Iodine-123.

Experimental Protocol: Radioiodination of this compound

-

Precursor: The tributyltin precursor of this compound is used.

-

Radioiodination: The precursor is reacted with [¹²³I]NaI in the presence of an oxidizing agent, such as hydrogen peroxide, in an acidic buffer.[4]

-

Purification: The resulting [¹²³I]this compound is purified using high-performance liquid chromatography (HPLC).

-

Quality Control: The radiochemical purity and specific activity of the final product are determined.

Mechanism of Action and Signaling Pathway

This compound functions as a high-affinity antagonist of dopamine D2 and D3 receptors.[5][6] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Upon binding to the D2 receptor, dopamine typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this action.

Quantitative Data

This compound exhibits exceptional binding affinity and selectivity for dopamine D2/D3 receptors.

| Parameter | Value | Tissue/Region | Reference |

| Binding Affinity (Kd) | 24 pM | Rat Striatum, Medial Frontal Cortex, Hippocampus, Cerebellum | [7] |

| In Vivo Striatum-to-Cerebellum Ratio | 234 | Rat | [1] |

| Specific Striatal Uptake ([¹²³I]this compound) | 71.7 ± 4.9% | Human |

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Workflow Diagram

Detailed Methodology

-

Membrane Preparation:

-

Dissect brain tissue (e.g., rat striatum) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a known concentration of radiolabeled this compound (e.g., [¹²⁵I]this compound), and varying concentrations of unlabeled this compound or other competing ligands.

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a potent D2 antagonist (e.g., haloperidol).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.[7]

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Alternatively, use non-linear regression analysis of competition binding data to determine the inhibitory constant (Ki).

-

SPECT Imaging Protocol with [¹²³I]this compound in Humans

This protocol provides a general framework for conducting a SPECT study to visualize dopamine D2 receptors in the human brain.

Workflow Diagram

Detailed Methodology

-

Patient Preparation:

-

Obtain informed consent from the participant.

-

Position the patient comfortably in the SPECT scanner to minimize head movement during the scan. A head holder may be used.

-

-

Radiotracer Administration:

-

Administer a sterile, pyrogen-free solution of [¹²³I]this compound intravenously as a bolus injection. The typical injected dose is approximately 150-185 MBq.

-

-

SPECT Data Acquisition:

-

Acquire dynamic or static SPECT images at specific time points post-injection. For dynamic studies, continuous acquisition may begin immediately after injection. For static images, acquisition is typically performed at a time of optimal target-to-background ratio, which can be several hours post-injection.

-

Use a SPECT system equipped with high-resolution collimators.

-

-

Image Reconstruction:

-

Reconstruct the acquired projection data into tomographic images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).

-

Apply corrections for attenuation, scatter, and collimator-detector response to improve image quality and quantitative accuracy.

-

-

Image Analysis:

-

Define regions of interest (ROIs) on the reconstructed images corresponding to specific brain structures (e.g., striatum, cerebellum).

-

Calculate the radioactivity concentration in each ROI.

-

Quantify dopamine D2 receptor binding, often expressed as the specific-to-nonspecific binding ratio (e.g., striatum-to-cerebellum ratio).

-

Conclusion

This compound has established itself as a cornerstone radioligand for the in vivo imaging of dopamine D2/D3 receptors. Its high affinity and selectivity, coupled with favorable imaging characteristics, have enabled significant advancements in our understanding of the dopaminergic system in both healthy and diseased states. The detailed synthetic routes and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to utilize this powerful tool in their investigations of neuropsychiatric and neurological disorders.

References

- 1. Dopamine D(2) receptor quantification in extrastriatal brain regions using [(123)I]this compound with bolus/infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D2 receptor imaging in pituitary adenomas using iodine-123-epidepride and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Test-retest reproducibility of extrastriatal dopamine D2 receptor imaging with [123I]this compound SPECT in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Graphical analysis and simplified quantification of striatal and extrastriatal dopamine D2 receptor binding with [123I]this compound SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A single photon emission computed tomography scan study of striatal dopamine D2 receptor binding with 123I-epidepride in patients with schizophrenia and controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

The Pharmacodynamics of Epidepride: A Tale of Two Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Epidepride, a substituted benzamide (B126) derivative, is a potent and high-affinity antagonist of the dopamine (B1211576) D2 receptor. Its well-characterized interactions with this receptor have established it as a valuable tool in neuroscience research, particularly for in vitro and in vivo imaging studies of striatal and extrastriatal D2 receptors. However, the pharmacodynamic profile of this compound at the serotonin (B10506) 1A (5-HT1A) receptor, a common target for many antipsychotic agents, remains largely undefined in publicly accessible scientific literature. This guide provides a comprehensive overview of the known pharmacodynamics of this compound at the D2 receptor, including quantitative binding data and detailed experimental protocols. Furthermore, it offers a contextual understanding of 5-HT1A receptor pharmacology, drawing parallels with other benzamide antipsychotics, while clearly acknowledging the current data gap for this compound itself.

Pharmacodynamics at Dopamine D2 Receptors

This compound exhibits exceptionally high affinity for the dopamine D2 receptor, acting as a potent antagonist. This characteristic has been consistently demonstrated across various in vitro studies.

Quantitative Binding Data

The binding affinity of this compound for the D2 receptor is in the picomolar range, highlighting its potent interaction. The following table summarizes key quantitative data from radioligand binding assays.

| Parameter | Value | Brain Region(s) | Reference(s) |

| Kd (Dissociation Constant) | 24 pM | Striatum, Medial Frontal Cortex, Hippocampus, Cerebellum | [1] |

| Bmax (Maximum Binding Sites) | 36.7 pmol/g tissue | Striatum | [1] |

| 1.04 pmol/g tissue | Medial Frontal Cortex | [1] | |

| 0.85 pmol/g tissue | Hippocampus | [1] | |

| 0.37 pmol/g tissue | Cerebellum | [1] |

Receptor Selectivity Profile

This compound demonstrates high selectivity for the D2 receptor over a range of other neurotransmitter receptors. Competition binding assays have shown significantly lower affinity for other dopamine receptor subtypes, serotonin receptors, and adrenergic receptors.

| Receptor/Site | IC50 (Inhibition Concentration 50%) | Reference(s) |

| Dopamine D2 | Sub-nanomolar (inferred from high affinity) | [1] |

| SCH 23390 (D1 antagonist) | > 1 µM | [1] |

| SKF 83566 (D1 antagonist) | > 1 µM | [1] |

| Serotonin | > 1 µM | [1] |

| Ketanserin (5-HT2A antagonist) | > 1 µM | [1] |

| Mianserin (Serotonin antagonist) | > 1 µM | [1] |

| Naloxone (Opioid antagonist) | > 1 µM | [1] |

| QNB (Muscarinic antagonist) | > 1 µM | [1] |

| Prazosin (α1-adrenergic antagonist) | > 1 µM | [1] |

| Clonidine (α2-adrenergic agonist) | > 1 µM | [1] |

| Alprenolol (β-adrenergic antagonist) | > 1 µM | [1] |

| Norepinephrine | > 1 µM | [1] |

| α2-adrenergic receptors | Apparent KD of 9 nM | [1] |

Downstream Signaling at D2 Receptors

As a D2 receptor antagonist, this compound is expected to block the canonical signaling pathway of this Gi/o-coupled receptor. The primary downstream effect of D2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound would prevent this dopamine-mediated inhibition, thereby restoring adenylyl cyclase activity and cAMP production.

Interaction with 5-HT1A Receptors: A Contextual Overview

A comprehensive search of scientific literature did not yield specific quantitative binding or functional data for this compound at the 5-HT1A receptor. This represents a significant gap in our understanding of its complete pharmacodynamic profile, especially considering that many atypical antipsychotics possess dual D2 and 5-HT1A receptor activity.

The Benzamide Class and 5-HT1A Receptors

This compound belongs to the substituted benzamide class of antipsychotics. Some members of this class, such as amisulpride, have been reported to interact with other receptors, including serotonin subtypes, although often with lower affinity than for the D2 receptor. This raises the possibility that this compound could have some, as yet uncharacterized, activity at 5-HT1A receptors.

General 5-HT1A Receptor Signaling

The 5-HT1A receptor is also a Gi/o-coupled receptor. Its activation by serotonin typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in neuronal excitability.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization of ligand-receptor interactions.

[125I]this compound Radioligand Binding Assay for D2 Receptors

This protocol is based on methodologies described for the characterization of [125I]this compound binding to dopamine D2 receptors in rat brain tissue.[1]

1. Tissue Preparation:

-

Homogenize dissected brain regions (e.g., striatum) in ice-cold buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous substances.

-

Resuspend the final membrane preparation in the assay buffer.

2. Binding Assay:

-

Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Radioligand: [125I]this compound.

-

Incubation: Incubate membrane homogenates with various concentrations of [125I]this compound (for saturation assays) or a fixed concentration of [125I]this compound with increasing concentrations of a competing ligand (for competition assays).

-

Temperature and Duration: 25°C for 4 hours.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 1 µM haloperidol).

3. Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax values.

-

Analyze competition binding data using non-linear regression to determine IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.

Conclusion

This compound is a highly potent and selective dopamine D2 receptor antagonist with well-documented high-affinity binding in the picomolar range. Its pharmacodynamic profile at this receptor makes it an invaluable research tool for studying the dopaminergic system. However, the current body of scientific literature lacks specific data on the interaction of this compound with the 5-HT1A receptor. While its chemical classification as a benzamide suggests the potential for such interactions, further experimental investigation is necessary to fully elucidate its complete receptor binding and functional profile. A thorough characterization of this compound's activity at the 5-HT1A receptor would provide a more complete understanding of its pharmacological actions and its potential as a lead compound in drug development.

References

In-Vitro Characterization of Epidepride Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Epidepride, a high-affinity antagonist for the dopamine (B1211576) D2 receptor. This compound, and its radiolabeled forms such as [¹²⁵I]this compound and [¹²³I]this compound, serves as a critical tool for the study of striatal and extrastriatal dopamine D2 receptors.[1][2][3] This document details the quantitative binding data, experimental protocols for key assays, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's binding characteristics.

Quantitative Binding Affinity of this compound

This compound is recognized as a potent dopamine D2 receptor antagonist.[1] Its high affinity makes it a superior radioligand for in-vitro and in-vivo studies of both striatal and extrastriatal dopamine D2 receptors.[1]

Dopamine D2 Receptor Binding Affinity

The binding affinity of this compound to the dopamine D2 receptor has been determined through saturation binding studies. The dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger affinity.

| Parameter | Value | Brain Region(s) | Temperature | Reference |

| Kd | 24 pM | Striatum, Medial Frontal Cortex, Hippocampus, Cerebellum | 25°C | [1] |

| Kd | 46 pM | Rat Striatum | 37°C | [4] |

The density of binding sites (Bmax) for [¹²⁵I]this compound varies across different brain regions, reflecting the distribution of dopamine D2 receptors.

| Brain Region | Bmax (pmol/g tissue) | Temperature | Reference |

| Striatum | 36.7 | 25°C | [1] |

| Medial Frontal Cortex | 1.04 | 25°C | [1] |

| Hippocampus | 0.85 | 25°C | [1] |

| Cerebellum | 0.37 | 25°C | [1] |

| Rat Striatum | 33 | 37°C | [4] |

| Rat Striatum | 32 | 25°C | [4] |

Off-Target Binding Affinity

While this compound is highly specific for the dopamine D2 receptor, some off-target binding has been observed, particularly at higher concentrations.

| Target | Apparent Kd | Brain Region(s) | Reference |

| Alpha-2 Noradrenergic Receptors | 9 nM | Frontal Cortex, Hippocampus | [1] |

Inhibition constants (IC50) from competitive binding assays further demonstrate the selectivity of this compound. The IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

| Competing Ligand | IC50 | Brain Region(s) |

| SCH 23390 | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| SKF 83566 | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| Serotonin | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| Ketanserin | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| Mianserin | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| Naloxone | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| QNB | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| Prasozin | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| Clonidine | > 1 µM (partial displacement at nM concentrations) | Striatum, Medial Frontal Cortex, Hippocampus |

| Alprenolol | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

| Norepinephrine | > 1 µM | Striatum, Medial Frontal Cortex, Hippocampus |

Experimental Protocols

Radioligand binding assays are fundamental for characterizing the interaction of ligands with their receptors.[5][6][7] The following sections detail the methodologies for saturation and competitive binding assays using [¹²⁵I]this compound.

Membrane Preparation

-

Homogenization: Frozen tissue or washed cells are homogenized in approximately 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[8]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[8]

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[8]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C.[8]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a suitable method, such as the Pierce® BCA assay.[8]

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][7]

-

Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8]

-

Incubation Mixture: Each well contains:

-

150 µL of the membrane preparation (typically 50-120 µg of protein for tissue membranes).[8]

-

50 µL of buffer or a high concentration of an unlabeled competing ligand (to determine non-specific binding).

-

50 µL of [¹²⁵I]this compound at increasing concentrations (e.g., 8 different concentrations ranging from 0.2 to 20 nM).[8]

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours for this compound).[1] The plate is gently agitated during incubation.[8]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6][8]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[8]

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then analyzed using non-linear regression to determine the Kd and Bmax values.[7]

Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radioligand.[6]

-

Assay Setup: The setup is similar to the saturation binding assay.

-

Incubation Mixture: Each well contains:

-

Incubation, Filtration, and Counting: These steps are performed as described for the saturation binding assay.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations: Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow: Saturation Binding Assay

The following diagram illustrates the key steps involved in a typical saturation binding assay.

Caption: Workflow for a saturation radioligand binding assay.

Experimental Workflow: Competitive Binding Assay

This diagram outlines the process for a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. High affinity dopamine D2 receptor radioligands. 2. [125I]this compound, a potent and specific radioligand for the characterization of striatal and extrastriatal dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. High affinity dopamine D2 receptor radioligands. 3. [123I] and [125I]this compound: in vivo studies in rhesus monkey brain and comparison with in vitro pharmacokinetics in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

Epidepride: A High-Affinity Dopamine D2/D3 Receptor Antagonist with Therapeutic Potential in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, present a significant and growing unmet medical need. The complex pathophysiology of these disorders necessitates the exploration of novel therapeutic strategies. This whitepaper details the scientific rationale and preclinical evidence supporting the investigation of Epidepride, a potent dopamine (B1211576) D2/D3 receptor antagonist, as a potential disease-modifying agent in neurodegenerative diseases. While primarily utilized as a high-affinity radioligand for in vivo imaging, this compound's pharmacological profile suggests a therapeutic potential rooted in the modulation of key pathological pathways in neurodegeneration, including neuroinflammation and aberrant signaling cascades. This document provides a comprehensive overview of the mechanism of action of D2/D3 receptor antagonists, summarizes relevant quantitative data, outlines detailed experimental protocols for preclinical evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction: The Role of Dopaminergic Systems in Neurodegeneration

The dopaminergic system, traditionally associated with motor control and reward, is increasingly implicated in the pathophysiology of various neurodegenerative diseases. Dysfunction in dopamine signaling contributes not only to the motor symptoms of Parkinson's disease but also to cognitive and neuropsychiatric symptoms in Alzheimer's disease. Dopamine D2 and D3 receptors, in particular, are pivotal in mediating these effects and represent promising therapeutic targets.

This compound is a substituted benzamide (B126) that acts as a potent and high-affinity antagonist for dopamine D2 and D3 receptors.[1] Its primary application to date has been as the radiolabeled tracer, [¹²³I]this compound, for Single Photon Emission Computed Tomography (SPECT) imaging, enabling the visualization and quantification of D2/D3 receptors in the brain.[2][3] However, the therapeutic potential of non-radiolabeled this compound remains largely unexplored. This guide consolidates the existing evidence for the role of D2/D3 receptor antagonism in mitigating neurodegenerative processes and proposes a roadmap for the preclinical evaluation of this compound as a therapeutic candidate.

Mechanism of Action: D2/D3 Receptor Antagonism in Neuroprotection

The therapeutic potential of this compound in neurodegenerative diseases is predicated on the multifaceted roles of D2 and D3 receptors in the central nervous system. Antagonism of these receptors can influence key pathological processes, including neuroinflammation and tau pathology.

Modulation of Neuroinflammation

Neuroinflammation is a critical component in the progression of neurodegenerative diseases. Dopamine D3 receptors are expressed on astrocytes, and their signaling has been shown to promote neuroinflammation.[1][2] Antagonism of D3 receptors can attenuate microglial activation and reduce the production of pro-inflammatory cytokines.[1] This anti-inflammatory effect is a key rationale for investigating D2/D3 antagonists like this compound for neurodegenerative conditions where neuroinflammation is a prominent feature.

Attenuation of Tau Pathology

The aggregation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease and other tauopathies. Recent studies have demonstrated that antagonism of the dopamine D2 receptor can suppress tau aggregation and its associated neurotoxicity. This suggests that D2 receptor antagonists could have a direct disease-modifying effect in tau-related neurodegenerative disorders.

Signaling Pathways

The neuroprotective effects of D2/D3 receptor antagonism are mediated through the modulation of intracellular signaling cascades. One of the key pathways involves the regulation of Akt and Glycogen Synthase Kinase 3β (GSK-3β). D2 receptor antagonism has been shown to increase the phosphorylation of Akt, which in turn leads to the inhibitory phosphorylation of GSK-3β. The dysregulation of GSK-3β is implicated in tau hyperphosphorylation and other pathological processes in Alzheimer's disease.

Figure 1: Proposed neuroprotective signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the therapeutic effects of D2/D3 receptor antagonists in relevant preclinical models.

Table 1: Binding Affinity of this compound

| Receptor Target | Ligand | KD (pM) | Brain Region | Reference |

|---|

| Dopamine D2 | [¹²⁵I]this compound | 24 | Striatum, Frontal Cortex, Hippocampus, Cerebellum |[1] |

Table 2: In Vivo Receptor Occupancy of a D2/D3 Antagonist (Amisulpride)

| Brain Region | Receptor Occupancy (%) | Study Population | Reference |

|---|---|---|---|

| Striatum | 56 | Amisulpride-treated patients | [3] |

| Thalamus | 78 | Amisulpride-treated patients | [3] |

| Temporal Cortex | 82 | Amisulpride-treated patients |[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in preclinical models of neurodegenerative diseases.

Animal Model of Tauopathy

-

Model: Transgenic mice expressing human mutant tau (e.g., P301S or P301L mutation).

-

Treatment: Chronic administration of non-radiolabeled this compound via osmotic mini-pumps or daily intraperitoneal injections. A range of doses should be tested based on its high affinity for D2/D3 receptors.

-

Behavioral Assessment: Cognitive function should be assessed using tests such as the Morris water maze, Y-maze, and novel object recognition test.

-

Histopathological Analysis: Brain tissue should be analyzed for tau pathology (e.g., AT8-positive inclusions), neuronal loss, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Levels of total and phosphorylated tau, as well as inflammatory cytokines, should be quantified using ELISA or Western blotting.

In Vitro Model of Neuroinflammation

-

Cell Culture: Primary mixed glial cultures or co-cultures of neurons and glia.

-

Inflammatory Challenge: Stimulation with lipopolysaccharide (LPS) or other pro-inflammatory agents.

-

Treatment: Co-incubation with a range of concentrations of this compound.

-

Endpoint Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium using ELISA. Assessment of microglial and astrocyte activation via immunocytochemistry. Evaluation of neuronal viability using assays such as MTT or LDH release.

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound's high affinity and selectivity for dopamine D2/D3 receptors, combined with the growing body of evidence implicating these receptors in the pathophysiology of neurodegenerative diseases, provides a strong rationale for its investigation as a novel therapeutic agent. The proposed mechanisms of action, including the modulation of neuroinflammation and tau pathology via the Akt/GSK-3β signaling pathway, offer plausible avenues for disease modification.

Future research should focus on conducting rigorous preclinical studies using relevant animal models of Alzheimer's and Parkinson's disease to directly assess the therapeutic efficacy of non-radiolabeled this compound. These studies should aim to establish a clear dose-response relationship, elucidate the precise molecular mechanisms of action, and evaluate the safety profile of chronic administration. Successful outcomes from such preclinical investigations would provide the necessary foundation for advancing this compound into clinical trials for the treatment of neurodegenerative diseases.

References

Investigating the role of Epidepride in modulating dopamine signaling pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidepride is a highly potent and selective antagonist for the dopamine (B1211576) D2 and D3 receptors. Its primary application to date has been as a radioligand for in vitro and in vivo imaging studies, particularly in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) scans, to investigate the distribution and density of D2/D3 receptors in the brain. This technical guide provides an in-depth overview of the established role of this compound in binding to dopamine receptors and its inferred role in modulating downstream signaling pathways. While direct functional studies detailing this compound's impact on second messenger systems are limited, its well-characterized antagonist profile at D2/D3 receptors allows for a clear understanding of its expected modulatory effects.

This compound Binding Profile

This compound exhibits high affinity for dopamine D2 and D3 receptors, making it an invaluable tool for receptor characterization and occupancy studies. Its binding kinetics have been extensively studied, revealing a low dissociation constant (Kd), indicative of a strong and stable interaction with its target receptors.

Quantitative Binding Data for this compound

| Parameter | Value | Tissue/System | Reference |

| Kd (in vitro) | 0.024 nM | Rat Striatum | |

| Bmax (in vitro) | 36.7 pmol/g tissue | Rat Striatum | |

| Kd (in vitro) | 24 pM | Rat Striatum, Medial Frontal Cortex, Hippocampus | |

| Bmax (in vitro) | 1.04 pmol/g tissue | Rat Medial Frontal Cortex | |

| Bmax (in vitro) | 0.85 pmol/g tissue | Rat Hippocampus |

Dopamine D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by dopamine initiates a signaling cascade that modulates neuronal excitability and gene expression. As a potent antagonist, this compound blocks these actions of dopamine.

Canonical D2/D3 Receptor Signaling Cascade

-

Dopamine Binding: In the absence of an antagonist like this compound, dopamine binds to and activates D2/D3 receptors.

-

G-Protein Activation: This activation leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of cAMP.

-

PKA Inactivation: Cyclic AMP is the primary activator of Protein Kinase A (PKA). Reduced cAMP levels lead to the inactivation of PKA.

-

Modulation of DARPP-32 Phosphorylation: PKA phosphorylates a number of downstream targets, including Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). Inactivation of PKA leads to a decrease in the phosphorylation of DARPP-32 at its threonine-34 residue. Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1). Therefore, a decrease in phosphorylated DARPP-32 leads to increased PP1 activity.

This compound's Modulatory Role

By binding to and blocking D2/D3 receptors, this compound prevents the dopamine-induced inhibition of adenylyl cyclase. This leads to a disinhibition of the signaling pathway, resulting in:

-

Increased Adenylyl Cyclase Activity (relative to dopamine-stimulated state)

-

Elevated cAMP Levels

-

Increased PKA Activity

-

Enhanced Phosphorylation of DARPP-32 (at Thr34)

This ultimately leads to the inhibition of PP1 and subsequent alterations in the phosphorylation state of numerous downstream effector proteins, thereby modulating neuronal function.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the interaction of ligands like this compound with dopamine signaling pathways.

Radioligand Binding Assay ([¹²⁵I]this compound)

This protocol is adapted from established methods for characterizing D2 receptor binding.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound.

Materials:

-

[¹²⁵I]this compound (radioligand)

-

Unlabeled this compound (for competition)

-

Tissue homogenates (e.g., rat striatum)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Polyethyleneimine (PEI) treated filter mats

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Tissue Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add tissue homogenate to each well.

-

Saturation Binding: To a series of wells, add increasing concentrations of [¹²⁵I]this compound. To a parallel set of wells, add the same concentrations of [¹²⁵I]this compound along with a high concentration of unlabeled this compound to determine non-specific binding.

-

Competition Binding: To a series of wells, add a fixed concentration of [¹²⁵I]this compound and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through PEI-treated filter mats using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from the saturation binding experiment and IC50/Ki values from the competition binding experiment.

Adenylyl Cyclase Activity Assay

This is a generalized protocol to measure the effect of D2 receptor modulation on cAMP production.

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

-

Cell line expressing dopamine D2 receptors (e.g., CHO-D2R, HEK293-D2R)

-

Dopamine

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Cell Culture: Culture the D2R-expressing cells to confluency in appropriate plates.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Add dopamine to the wells to stimulate the D2 receptors. In parallel wells, add forskolin as a positive control for adenylyl cyclase activation.

-

Lysis: After the stimulation period, lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its effect on dopamine-mediated inhibition of adenylyl cyclase.

DARPP-32 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure changes in the phosphorylation state of DARPP-32.

Objective: To assess the effect of this compound on the phosphorylation of DARPP-32 at Threonine-34.

Materials:

-

Rat or mouse striatal slices or D2R-expressing cells

-

Dopamine

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-DARPP-32 (Thr34) and anti-total-DARPP-32

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue/Cell Treatment: Treat striatal slices or cultured cells with dopamine in the presence and absence of varying concentrations of this compound.

-

Lysis: Lyse the cells or tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-DARPP-32 (Thr34).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total DARPP-32 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for both phospho- and total DARPP-32. Express the results as the ratio of phospho-DARPP-32 to total DARPP-32.

Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2/D3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to characterize this compound's receptor interaction.

Logical Relationship of this compound's Action

Caption: Logical cascade of events following this compound binding to D2/D3 receptors.

Conclusion

This compound is a powerful pharmacological tool for probing the dopamine D2/D3 receptor system. Its high affinity and selectivity make it an excellent radioligand for imaging studies and for in vitro characterization of these receptors. Based on its potent antagonist properties, this compound is expected to robustly modulate downstream signaling pathways by blocking the inhibitory effects of dopamine on adenylyl cyclase, leading to increased cAMP levels and subsequent phosphorylation of key signaling proteins like DARPP-32. Further functional studies are warranted to directly quantify these modulatory effects and to fully elucidate the therapeutic potential of this compound and similar compounds in dopamine-related neurological and psychiatric disorders.

Exploring the Off-Target Effects of Epidepride in Cellular Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of Epidepride, a high-affinity dopamine (B1211576) D2/D3 receptor antagonist. Understanding the complete pharmacological profile of a drug candidate is paramount in drug development to mitigate potential adverse effects and uncover novel therapeutic applications. This document details experimental protocols, presents data in a structured format, and visualizes key pathways and workflows to aid researchers in this critical endeavor.

Introduction to this compound and the Importance of Off-Target Profiling

This compound is a substituted benzamide (B126) that acts as a potent and selective antagonist for dopamine D2 and D3 receptors.[1][2][3] Due to its high affinity, radiolabeled forms of this compound, such as [¹²³I]this compound, are valuable tools for in vivo imaging of these receptors using single photon emission computed tomography (SPECT).[4][5] While its primary pharmacology is well-characterized, a thorough investigation of its interactions with other cellular targets is crucial for a complete safety and efficacy profile.

Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a significant cause of adverse drug reactions and can lead to the failure of drug candidates in clinical trials. Conversely, identifying off-target interactions can sometimes reveal new therapeutic opportunities for existing molecules. Therefore, a systematic evaluation of a drug's selectivity is a cornerstone of modern drug discovery.

This guide will explore three key experimental approaches for assessing the off-target profile of this compound in cellular assays: Radioligand Binding Assays, Kinase Profiling, and the Cellular Thermal Shift Assay (CETSA).

On-Target and Off-Target Binding Profile of this compound

Quantitative data from binding assays are essential for comparing the affinity of a compound for its on-target versus off-target interactions. The following tables summarize the known on-target binding characteristics of this compound and present a hypothetical off-target profile for illustrative purposes.

Table 1: On-Target Binding Affinity of this compound

| Target | Radioligand | Tissue/Cell Line | K_d (pM) | B_max (fmol/mg protein) | Reference |

| Dopamine D2 Receptor | [¹²⁵I]this compound | Human Striatum | 34 | 152 | [1] |

| Dopamine D2 Receptor | [¹²⁵I]this compound | Human Cortex | 28-33 | 3-8 | [1] |

| Dopamine D2 Receptor | [¹²⁵I]this compound | Rat Striatum | 24 | 36.7 (pmol/g tissue) | [2] |

Table 2: Illustrative Off-Target Binding Profile of this compound (Hypothetical Data)

| Target | Assay Type | K_i (nM) | % Inhibition @ 1µM |

| Alpha-2A Adrenergic Receptor | Radioligand Binding | 9,000 | 12% |

| Serotonin 5-HT2A Receptor | Radioligand Binding | >10,000 | <5% |

| Histamine H1 Receptor | Radioligand Binding | >10,000 | <2% |

| M1 Muscarinic Receptor | Radioligand Binding | >10,000 | <1% |

| Cyclin-dependent kinase 2 (CDK2) | Kinase Assay | >10,000 | <3% |

| Mitogen-activated protein kinase 1 (MAPK1) | Kinase Assay | >10,000 | <4% |

Note: The data in Table 2 is for illustrative purposes to demonstrate how off-target screening results would be presented and is not based on published experimental data for this compound.

Methodologies for Off-Target Screening

A multi-pronged approach is recommended for a thorough investigation of off-target effects. Below are detailed protocols for three widely used and powerful techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6] These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation:

-

Prepare cell membrane homogenates from a cell line expressing the target receptor or from specific tissue regions.[7]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., a known high-affinity ligand for the off-target of interest). This concentration is typically at or below the K_d value of the radioligand.[8]

-

Add a range of concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells with the radioligand and a high concentration of a known, unlabeled ligand for the target receptor.[8]

-

To determine total binding, include wells with only the radioligand and the membrane preparation.

-

-

Incubation:

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[6]

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

-

Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

-

Kinase Profiling Assays

Given that kinases are a large and functionally diverse protein family, and are common off-targets for many drugs, it is essential to screen compounds against a panel of kinases.[9]

Experimental Protocol: In Vitro Kinase Activity Assay

-

Assay Setup:

-

Reaction Initiation:

-

Initiate the kinase reaction by adding a solution containing the specific substrate for the kinase and ATP (often radiolabeled, e.g., [γ-³³P]ATP).[12]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

The method of detection depends on the assay format. For a radiometric assay:

-

Spot the reaction mixture onto a filter paper that binds the phosphorylated substrate.[12]

-

Wash the filter paper to remove unreacted ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

For luminescence-based assays (e.g., ADP-Glo™), add a reagent that converts the ADP generated by the kinase reaction into a luminescent signal.[10]

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of activity against the logarithm of the this compound concentration to determine the IC_50 value if significant inhibition is observed.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target engagement in a cellular environment.[13][14] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[15][16]

Experimental Protocol: CETSA in Intact Cells

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with either vehicle (e.g., DMSO) or a specific concentration of this compound.

-

Incubate for a sufficient time to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient across the samples.[15]

-

Include an unheated control sample.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

-

Protein Detection and Quantification:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting or ELISA.

-

-

Data Analysis:

-

Quantify the band intensities (for Western blot) or signal (for ELISA) for each temperature point.

-

Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

Caption: A tiered approach to off-target screening for a test compound.

Caption: Simplified signaling pathway of the Dopamine D2 receptor, the primary target of this compound.

Caption: Simplified signaling of the α2-adrenergic receptor, a potential off-target of this compound.

Conclusion

The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery and development. For a compound like this compound, which exhibits high affinity for its primary targets, understanding its broader interaction profile is critical for ensuring its safety and for the potential identification of novel therapeutic uses. By employing a combination of robust in vitro and cellular assays, such as radioligand binding, kinase profiling, and CETSA, researchers can build a detailed selectivity profile. This guide provides the foundational knowledge and detailed protocols to empower scientists to conduct these critical investigations, ultimately leading to the development of safer and more effective medicines.

References

- 1. Characterization and distribution of [125I]this compound binding to dopamine D2 receptors in basal ganglia and cortex of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity dopamine D2 receptor radioligands. 2. [125I]this compound, a potent and specific radioligand for the characterization of striatal and extrastriatal dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D(2)/D(3) receptor binding of [(123)I]this compound in risperidone-treatment chronic MK-801-induced rat schizophrenia model using nanoSPECT/CT neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecronicon.net [ecronicon.net]

- 5. Dopamine D2 receptor imaging in pituitary adenomas using iodine-123-epidepride and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. benchchem.com [benchchem.com]

- 14. CETSA [cetsa.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

The Ascent of a Dopamine System Stabilizer: A Technical History of Aripiprazole

Foreword: This whitepaper provides a comprehensive technical overview of the history and development of aripiprazole (B633), an atypical antipsychotic agent. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's journey from conceptualization to clinical application. This document details the pharmacological data, experimental methodologies, and the unique mechanism of action that distinguishes aripiprazole in the landscape of neuropsychiatric therapeutics.

Introduction: A Novel Approach to Psychosis

The development of aripiprazole by Otsuka Pharmaceutical Co., Ltd. in the late 1980s and early 1990s marked a significant evolution in the treatment of schizophrenia and other psychiatric disorders.[1] The research, led by Inji Tenmyo, aimed to create a compound that could modulate dopamine (B1211576) activity, acting as an agonist or antagonist depending on the endogenous dopamine levels.[2] This concept of a "dopamine system stabilizer" was a departure from the traditional dopamine receptor antagonists that were the standard of care at the time.[1][3] After screening numerous compounds, OPC-14597, later named aripiprazole, was identified as a promising candidate with a unique pharmacological profile.[2]

Pharmacodynamics: A Multifaceted Receptor Interaction Profile

Aripiprazole's distinct mechanism of action is characterized by its partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[2][4][5][6] This profile allows it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state, thereby stabilizing the dopamine system.[5]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of aripiprazole for various neurotransmitter receptors.

| Receptor | Ki (nM) |

| Dopamine D2 | 0.34[7] |

| Dopamine D3 | 0.8[8] |

| Serotonin 5-HT1A | 1.7[8] |

| Serotonin 5-HT2A | 3.4[8][9] |

| Serotonin 5-HT2C | 15[8][9] |

| Serotonin 5-HT7 | 39[9] |

| Adrenergic α1 | 57[8] |

| Histamine H1 | 61[8] |

| Muscarinic M1 | >10,000[8] |

Experimental Protocols

Chemical Synthesis of Aripiprazole

One common synthetic route for aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-halobutoxy)-3,4-dihydroquinolinone.[10]

Example Protocol:

A mixture of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g), 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g), and potassium carbonate (36.0 g) in 600 ml of water is heated with stirring at 90-95°C for approximately 4 hours.[11] The reaction mixture is then cooled to about 40°C, and the precipitated crystals are collected by filtration.[11] The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield aripiprazole with high purity.[11]

A detailed workflow for the synthesis is illustrated in the diagram below.

Receptor Binding Assay Protocol

The affinity of aripiprazole for various receptors is determined using radioligand binding assays.

General Protocol for 5-HT1A Receptor Binding Assay:

-

Membrane Preparation: Membranes are prepared from rat hippocampus or cells expressing human recombinant 5-HT1A receptors.[9][12]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of aripiprazole.[12]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Electrophysiology Protocol

To assess the functional activity of aripiprazole at 5-HT1A receptors in vivo, single-unit extracellular recordings from serotonin neurons in the dorsal raphe nucleus of anesthetized rats are performed.

Protocol Outline:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a recording electrode is lowered into the dorsal raphe nucleus.

-

Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.

-

Drug Administration: Aripiprazole is administered intravenously in escalating doses.

-

Data Recording and Analysis: The firing rate of the neurons is recorded, and the dose-dependent effects of aripiprazole are quantified.[9] The effect of a 5-HT1A antagonist (e.g., WAY-100635) can be tested to confirm the receptor-mediated effect.[9]

Pharmacokinetics

Aripiprazole is well absorbed after oral administration, with peak plasma concentrations occurring within 3-5 hours.[13] The absolute oral bioavailability of the tablet formulation is 87%.[13] The mean elimination half-life is approximately 75 hours.[13]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of aripiprazole.

| Parameter | Value |

| Tmax (oral) | 3-5 hours[13] |

| Absolute Bioavailability (tablet) | 87%[13] |

| Mean Elimination Half-life | ~75 hours[13] |

| Volume of Distribution (IV) | 4.9 L/kg[13] |

| Protein Binding | >99%[13] |

Clinical Development and Efficacy

Aripiprazole underwent extensive clinical trials to establish its efficacy and safety in various psychiatric conditions.

Pivotal Clinical Trials for Schizophrenia

Multiple double-blind, randomized clinical trials established the efficacy of aripiprazole (10–30 mg/day) for schizophrenia.[14] In a 4-week study, both 15 mg/day and 30 mg/day doses of aripiprazole were superior to placebo.[14] A 52-week trial comparing aripiprazole (30 mg/day) to haloperidol (B65202) (10 mg/day) showed that aripiprazole was significantly better at improving negative symptoms.[14]

Pivotal Clinical Trials for Bipolar I Disorder

The efficacy of aripiprazole (15–30 mg/day) in the treatment of manic or mixed episodes of bipolar I disorder was established in several 3-week, placebo-controlled trials.[14] In one such trial, patients receiving aripiprazole showed a significantly greater improvement in the Young Mania Rating Scale (YMRS) score compared to placebo.[14] A 26-week study demonstrated that aripiprazole was superior to placebo in preventing manic relapses.

Regulatory Milestones

The development of aripiprazole culminated in its approval by regulatory agencies worldwide.

Signaling Pathways

Aripiprazole's unique pharmacological effects are mediated through its interaction with key signaling pathways, primarily the dopamine and serotonin systems.

Conclusion

Aripiprazole represents a landmark in psychopharmacology, introducing the concept of dopamine system stabilization. Its development was a testament to a targeted drug discovery approach aimed at achieving a nuanced modulation of neurotransmitter systems. The extensive preclinical and clinical research has established its efficacy and safety profile across a range of psychiatric disorders. This technical guide has provided a detailed overview of the key data and methodologies that underpinned the successful development of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharm.or.jp [pharm.or.jp]

- 4. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]

Epidepride and its Potential Impact on Prefrontal Cortex Gene Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epidepride is a substituted benzamide (B126) that acts as a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors. It is primarily utilized as a radiolabeled tracer in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to quantify D2/D3 receptor density in the brain, including the prefrontal cortex (PFC). While this compound is administered in sub-pharmacological doses for imaging purposes, its mechanism of action—D2/D3 receptor antagonism—is shared with a class of drugs known to modulate gene expression. To date, no direct studies have been published on the effects of this compound itself on gene expression. This technical guide, therefore, explores the potential effects of this compound by examining the documented impact of pharmacologically-active D2/D3 receptor antagonists, such as risperidone (B510) and haloperidol (B65202), on gene expression within the prefrontal cortex. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows to inform researchers in the fields of neuroscience and drug development.

Introduction to this compound and Dopamine D2/D3 Receptors

This compound, and its various radiolabeled forms (e.g., [¹²³I]this compound, [¹⁸F]Fallypride), is a critical tool for in-vivo imaging of dopamine D2 and D3 receptors.[1][2][3] Its high affinity allows for the visualization and quantification of these receptors not only in the striatum but also in extrastriatal regions like the prefrontal cortex, which has a lower density of these receptors.[1] The prefrontal cortex is a key brain region for executive functions, including working memory, planning, and decision-making.[4] Dopaminergic signaling within the PFC is crucial for these processes, and its dysregulation is implicated in numerous psychiatric disorders such as schizophrenia.[4][5]

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[6][7] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and modulates downstream signaling cascades, ultimately influencing gene transcription.[6] Antagonism of these receptors, as is the mechanism of this compound, blocks this signaling pathway.

Gene Expression Changes Induced by D2/D3 Receptor Antagonism in the Prefrontal Cortex

While direct data for this compound is unavailable, studies on antipsychotic drugs that act as D2/D3 antagonists provide valuable insights. Chronic treatment with these drugs is known to alter the expression of various genes in the brain, which may be related to their therapeutic effects and side effects.

A study investigating the effects of chronic risperidone treatment in the rat frontal cortex identified several genes that were significantly upregulated. The findings suggest that long-term D2/D3 receptor blockade can impact neurotransmission, synaptic plasticity, and proteolysis.[8]

Quantitative Data Summary

The following table summarizes the significantly upregulated genes identified in the rat frontal cortex following four weeks of treatment with the D2/D3 antagonist risperidone (1 mg/kg).

| Gene Symbol | Full Gene Name | Putative Function | Reference |

| Rack1 | Receptor for activated protein kinase C | Signal transduction, synaptic plasticity | [8] |

| Amida | Apoptosis-mediating protein | Cellular apoptosis | [8] |

| Ctsd | Cathepsin D | Proteolysis, protein turnover | [8] |

| Capn2 | Calpain 2 | Calcium-dependent proteolysis, synaptic function | [8] |

| Cltr1 | Calcium-independent receptor for alpha-latrotoxin | Neurotransmission | [8] |

| Maob | Monoamine oxidase B | Dopamine metabolism | [8] |

| Uba52 | Polyubiquitin | Protein degradation | [8] |

| Klc1 | Kinesin light chain 1 | Axonal transport | [8] |

Table 1: Upregulated Genes in Rat Frontal Cortex Following Chronic Risperidone Treatment.[8]

Other studies using the typical D2 antagonist haloperidol have also shown significant changes in gene expression in the frontal cortex, affecting pathways related to cell survival, signal transduction, and metabolism.[1][6] For instance, both haloperidol and clozapine (B1669256) were found to alter the expression of genes such as Bcl2l1 (Bcl2-like 1) and Comt (catechol-O-methyltransferase).[1]

Experimental Protocols

This section outlines a representative methodology for assessing the effects of a D2/D3 receptor antagonist on gene expression in the rodent prefrontal cortex, based on protocols from relevant studies.[1][8]

Animal Model and Drug Administration

-

Species: Male Sprague-Dawley rats.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A period of at least one week for acclimatization to the housing facility before the start of the experiment.

-

Treatment Groups:

-

Control Group: Receives daily vehicle injections (e.g., saline).

-

Treatment Group: Receives daily intraperitoneal (i.p.) injections of the D2/D3 antagonist (e.g., risperidone at 1 mg/kg or haloperidol at 1 mg/kg).

-

-

Duration: Chronic treatment for a period of 4 weeks to allow for long-term molecular adaptations.

Tissue Collection and RNA Extraction

-

Euthanasia: 24 hours after the final injection, animals are euthanized by decapitation.

-

Dissection: The brain is rapidly removed, and the frontal cortex is dissected on an ice-cold surface.

-

Storage: Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.

-

RNA Extraction: Total RNA is extracted from the frontal cortex tissue using a standard method such as the TRIzol reagent or a column-based kit, followed by quality assessment using spectrophotometry and gel electrophoresis.

Gene Expression Analysis (Microarray)

-

cDNA Synthesis: A sample of total RNA (e.g., 5 µg) is reverse transcribed to synthesize first-strand cDNA using an oligo(dT) primer.

-

Probe Labeling: The cDNA is then used as a template to synthesize biotin-labeled cRNA probes.

-

Hybridization: The labeled cRNA is fragmented and hybridized to a gene expression microarray chip (e.g., Affymetrix GeneChip Rat Genome Array) for a specified period (e.g., 16 hours) at a controlled temperature.

-

Washing and Staining: The microarray chip is washed to remove non-specifically bound probes and stained with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin).

-

Scanning: The chip is scanned using a high-resolution microarray scanner to detect the fluorescence intensity at each probe location.

Data Analysis

-

Normalization: Raw intensity data is normalized across all arrays to correct for technical variations.

-

Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify genes with a statistically significant difference in expression between the treatment and control groups. A fold-change cutoff (e.g., >1.5) and a p-value threshold (e.g., p < 0.05) are typically used to define differentially expressed genes.

-

Validation: A subset of differentially expressed genes is often validated using an independent method, such as quantitative real-time PCR (qRT-PCR).

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: General experimental workflow for studying drug effects on PFC gene expression.

Caption: Simplified signaling cascade following D2 receptor antagonism.

Caption: Logical relationship from receptor antagonism to functional outcomes.

Conclusion and Future Directions

This compound is a powerful research tool for visualizing dopamine D2/D3 receptors. While it is not used pharmacologically to alter gene expression, its mechanism of action—receptor antagonism—is known to induce significant transcriptional changes in the prefrontal cortex when applied chronically. Studies with antipsychotics like risperidone and haloperidol demonstrate that blocking D2/D3 receptors can modulate genes involved in crucial cellular processes such as synaptic plasticity, signal transduction, and metabolism.

The data and protocols summarized in this guide provide a framework for understanding the potential downstream molecular effects of sustained D2/D3 receptor blockade in the PFC. Future research could investigate whether the acute, low-dose administration of PET tracers like this compound has any transient, subtle effects on the expression of immediate-early genes in the PFC, which could have implications for the interpretation of functional imaging studies. Furthermore, transcriptomic studies on newer, more selective D2 or D3 receptor antagonists could help to dissect the specific contributions of each receptor subtype to gene regulation in the prefrontal cortex.

References

- 1. Comparative gene expression study of the chronic exposure to clozapine and haloperidol in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of risperidone and voluntary exercise intervention on synaptic plasticity gene expressions in the hippocampus and prefrontal cortex of juvenile female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]

- 4. Antipsychotic drugs elevate mRNA levels of presynaptic proteins in the frontal cortex of the rat - PMC [pmc.ncbi.nlm.nih.gov]